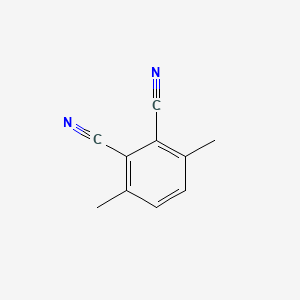

3,6-Dimethylphthalonitrile

Description

3,6-Dimethylphthalonitrile is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 3 and 6 positions and two nitrile groups at the 1 and 2 positions.

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3,6-dimethylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3 |

InChI Key |

YAAWCVHNQITNBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield 3,6-dimethylphthalonitrile.

Industrial Production Methods

In industrial settings, 3,6-Dimethylphthalonitrile is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

Oxidation: 3,6-Dimethylphthalic acid

Reduction: 3,6-Dimethylphthalamine

Substitution: Various substituted phthalonitrile derivatives

Scientific Research Applications

Organic Synthesis

3,6-Dimethylphthalonitrile serves as a crucial precursor in the synthesis of various organic compounds. Its reactivity allows it to be utilized in:

- Synthesis of Phthalocyanines : The compound is instrumental in producing phthalocyanine derivatives, which are used in dyes, pigments, and as photosensitizers in photodynamic therapy for cancer treatment. The synthesis typically involves refluxing 3,6-Dimethylphthalonitrile with suitable amines to produce substituted phthalocyanines .

- Fluorescent Materials : Due to its aromatic structure and electron-withdrawing cyano groups, it is employed in creating fluorescent materials that have applications in optoelectronics .

Material Science

In material science, 3,6-Dimethylphthalonitrile is recognized for its role in developing high-performance materials:

- Resin Production : It is used to synthesize phthalonitrile resins that exhibit excellent thermal stability and mechanical properties. These resins are applied in aerospace and automotive industries due to their lightweight and durable nature .

- Optoelectronic Devices : The compound's properties make it suitable for fabricating optoelectronic devices such as light-emitting diodes (LEDs) and solar cells. Its ability to form stable films enhances device performance .

Catalysis

3,6-Dimethylphthalonitrile has been explored for its catalytic properties:

- Catalysts for Oxidation Reactions : It is used in the preparation of metal complexes that serve as catalysts in oxidation reactions. For instance, iron(III) phthalocyanine complexes derived from 3,6-Dimethylphthalonitrile have shown efficiency in oxidizing various organic substrates .

- Environmental Applications : The catalytic activity of phthalocyanine derivatives is also being investigated for environmental remediation processes, such as breaking down pollutants like chlorinated compounds .

Case Study 1: Synthesis of Phthalocyanines

A study demonstrated the synthesis of octamethylphthalocyanine from 3,6-Dimethylphthalonitrile through reflux with N,N-dimethylethanolamine. This process yielded a compound with enhanced solubility and potential applications in electronic devices .

Case Study 2: Photodynamic Therapy

Research has highlighted the use of phthalocyanine derivatives synthesized from 3,6-Dimethylphthalonitrile as photosensitizers in photodynamic therapy. These compounds showed significant efficacy against cancer cells when activated by light .

Comparison with Related Compounds

| Compound Name | Chemical Formula | Position of Methyl Groups | Notable Features |

|---|---|---|---|

| 3,4-Dimethylphthalonitrile | C10H8N2 | 3 and 4 | Different reactivity patterns due to methyl positioning |

| 3,5-Dimethylphthalonitrile | C10H8N2 | 3 and 5 | Variations in thermal properties |

| 4,5-Dimethylphthalonitrile | C10H8N2 | 4 and 5 | Altered electronic characteristics |

The unique positioning of methyl groups in 3,6-Dimethylphthalonitrile contributes significantly to its distinct reactivity profile compared to other dimethyl-substituted phthalonitriles. This specificity allows for tailored interactions during polymerization reactions essential for high-performance resin synthesis .

Mechanism of Action

The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency: Methyl-substituted phthalonitriles generally achieve higher yields (e.g., 85% for methoxy derivatives) compared to halogenated or amino-substituted analogs (e.g., 39% for tris(3,6,9-trioxadecoxy) derivatives) .

- Electronic Effects : Methyl groups donate electrons, stabilizing intermediates in phthalocyanine formation, whereas chlorine or nitro groups deactivate the ring .

- Steric Effects : 1,2-Dimethyl derivatives exhibit slower reaction kinetics in metal complexation due to proximity of substituents .

Biological Activity

3,6-Dimethylphthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its antioxidant properties, potential as a cholinesterase inhibitor, and applications in photodynamic therapy.

3,6-Dimethylphthalonitrile is a derivative of phthalonitrile characterized by two methyl groups at the 3 and 6 positions of the phthalic structure. Its molecular formula is C10H8N2, and it has a molecular weight of 168.18 g/mol. The compound's structure contributes to its chemical reactivity and biological properties.

Antioxidant Activity

Recent studies have indicated that phthalonitrile derivatives exhibit significant antioxidant activity. For instance, a study synthesized various phthalonitrile compounds and evaluated their antioxidant properties using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that certain derivatives had higher antioxidant activity compared to others, suggesting that modifications in the structure can enhance their efficacy .

| Compound | DPPH IC50 (µM) | Antioxidant Activity |

|---|---|---|

| 3b | 12.5 | High |

| 3a | 25.0 | Moderate |

| Control | 50.0 | Low |

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that certain phthalonitrile derivatives can inhibit cholinesterase enzymes effectively. A study found that compounds derived from phthalonitriles exhibited IC50 values ranging from 2.11 to 16.40 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Inhibition Type |

|---|---|---|---|

| DM-C6-CoQ | 2.11 | 10.05 | Mixed |

| DM-C6-CuQ | 5.00 | 15.00 | Competitive |

| DM-C6-MnQ | 16.40 | 12.00 | Mixed |

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is an emerging treatment modality for cancer and bacterial infections that utilizes photosensitizers to generate reactive oxygen species upon light activation. Studies have shown that phthalonitrile derivatives can act as effective photosensitizers due to their ability to absorb light and produce singlet oxygen . The incorporation of functional groups into the phthalonitrile structure enhances its photophysical properties, making it suitable for PDT applications.

Case Studies

- Antioxidant Efficacy : In a comparative study of various phthalonitrile derivatives, researchers synthesized compounds with different substituents and assessed their antioxidant capabilities through in vitro assays. The findings highlighted the importance of structural modifications in enhancing antioxidant activity.

- Cholinesterase Inhibition : A case study involving the synthesis of water-soluble metallophthalocyanines derived from phthalonitriles demonstrated significant inhibition of cholinesterases, suggesting these compounds could be further developed for Alzheimer's treatment .

- PDT Effectiveness : Another investigation into photodynamic therapy using phthalonitrile-based photosensitizers revealed promising results in killing cancer cells upon light exposure, indicating their potential for clinical applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.